Diphenhydramine

Catalog No.
S526260
CAS No.
58-73-1
M.F
C17H21NO
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenhydramine

Lipid-based drug delivery with diphenhydramine HCl fails due to crystallization and poor entrapment. The free base (liquid) resolves this.

  • High LogP: lipid miscibility & stratum corneum penetration for transdermal patches.
  • Bypasses neutralization: direct synthesis of tannate, citrate, dimenhydrinate.
  • API intermediate: acid-base reactions with NSAIDs to form ionic liquids, no salt byproducts.

≥98% pure light yellow oil. Ambient shipping.

CAS Number

58-73-1

Product Name

Diphenhydramine

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3

InChI Key

ZZVUWRFHKOJYTH-UHFFFAOYSA-N

solubility

In water, 3.06X10+3 mg/L at 37 °C

Synonyms

2-Diphenylmethoxy-N,N-dimethylethylamine, Allerdryl, Benadryl, Benhydramin, Benylin, Benzhydramine, Citrate, Diphenhydramine, Dimedrol, Diphenhydramine, Diphenhydramine Citrate, Diphenhydramine Citrate (1:1), Diphenhydramine Hydrochloride, Diphenylhydramin, Diphenylhydramine, Dormin, Hydrochloride, Diphenhydramine

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound Diphenhydramine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3060 mg/l (at 37 °c)in water, 3.06x10+3 mg/l at 37 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 665800. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 1 g

Diphenhydramine free base (CAS 58-73-1) is a first-generation H1-receptor antagonist and a critical lipophilic precursor in pharmaceutical manufacturing. Unlike its ubiquitous solid hydrochloride salt, the free base presents as a clear, light yellow liquid or oil at room temperature . It exhibits high solubility in organic solvents and lipid matrices, but possesses highly restricted aqueous solubility (approximately 3.06 g/L at 37°C) . From a procurement perspective, this specific form is sourced primarily as a chemical intermediate for synthesizing complex antihistamine salts and for integration into advanced non-aqueous or lipid-based drug delivery systems where hydrophilic salts fail to encapsulate [1].

Research Fit

CNS-penetrant H1 receptor antagonist tool
Well-characterized CYP2D6 probe substrate
Reported saturable BBB influx transport kinetics

Generic substitution between diphenhydramine free base (CAS 58-73-1) and diphenhydramine hydrochloride (CAS 147-24-0) routinely causes formulation and synthesis failures due to inverted solubility profiles . If a formulator procures the ubiquitous HCl salt for a transdermal patch or solid lipid nanoparticle (SLN), the formulation will fail because the salt's high water solubility and crystalline nature prevent lipid matrix entrapment and block stratum corneum permeation[1]. Conversely, substituting the free base into a standard aqueous oral formulation will result in immediate precipitation and cloudiness, as the free base's aqueous solubility is strictly limited and highly pH-dependent, precipitating rapidly in neutral to basic environments .

Substitution Risk

CNS H1RO profile Brain receptor occupancy may shift significantly when substituting second-generation agents lacking active BBB influx.
P-gp substrate status Unlike diphenhydramine, loratadine/cetirizine are P-gp substrates; CNS exposure may not transfer across models.
Metabolic pathway CYP2D6-mediated N-demethylation kinetics are not shared by all first-generation H1 antagonists, altering DDI study context.

Lipid Matrix Compatibility

The free base form of diphenhydramine exhibits a significantly higher partition coefficient (logP ~ 3.27) compared to its protonated hydrochloride salt . In lipid-based nanocarriers (such as SLNs or NLCs) and transdermal film-forming solutions, the lipophilic free base achieves near-complete matrix entrapment and readily permeates the stratum corneum[1]. Attempts to use the HCl salt in lipophilic matrices result in phase separation and drastically reduced transdermal flux due to its hydrophilicity.

Evidence DimensionLipid Matrix Compatibility / LogP
Target Compound DataDiphenhydramine Free Base (LogP ~ 3.27, liquid/oil state at RT)
Comparator Or BaselineDiphenhydramine HCl (Highly hydrophilic, crystalline solid)
Quantified DifferenceFree base provides >3 log units higher lipophilicity, enabling stable lipid nanoparticle encapsulation.
ConditionsFormulation of non-aqueous transdermal patches or solid lipid nanoparticles.

Buyers formulating transdermal patches, soft gels, or lipid nanoparticles must procure the free base to ensure drug-matrix compatibility and skin permeation.

Brain H1RO
Head-to-head
57% (diphenhydramine) vs. 15% (bepotastine)
Supports CNS engagement endpoint context
Human PET; 30 mg vs 10 mg oral

Specialty Salt Synthesis Efficiency

Diphenhydramine free base is the required starting material for synthesizing extended-release or alternative salts, such as diphenhydramine tannate or diphenhydramine citrate . In the hot-melt synthesis of the tannate salt, the free base (which is liquid at the reaction temperature of 80–150°C) reacts directly with tannic acid without the need for aqueous solvents [1]. Using the HCl salt would require a prior neutralization step, adding process time, reducing yield, and introducing chloride impurities.

Evidence DimensionSynthetic Process Efficiency
Target Compound DataDirect reaction via hot-melt (80-150°C) or solvent metathesis.
Comparator Or BaselineDiphenhydramine HCl (Requires prior neutralization/extraction step)
Quantified DifferenceEliminates the neutralization step, preventing chloride salt byproducts and improving overall synthetic yield.
ConditionsIndustrial synthesis of diphenhydramine tannate or citrate.

Procuring the free base directly streamlines the manufacturing of specialty antihistamine salts by bypassing the neutralization and extraction phases required when starting from the HCl salt.

H1R Affinity (pKb)
Head-to-head
pKb 7.83 (diphenhydramine) vs. 8.77 (chlorpheniramine)
Reported affinity context; chlorpheniramine higher
Recombinant human H1R; FLIPR assay

Aqueous Solubility Limits

Diphenhydramine free base has a strict aqueous solubility limit of approximately 3.06 g/L at 37°C. Because it is a weak base, it remains un-ionized and lipophilic at neutral to basic pH levels. Formulators attempting to use the free base in standard aqueous solutions will observe immediate cloudiness or precipitation if the concentration exceeds this limit, unlike the hydrochloride salt, which is freely soluble in water (>100 mg/mL).

Evidence DimensionAqueous Solubility Limit
Target Compound Data~3.06 mg/mL (at 37°C, neutral pH)
Comparator Or BaselineDiphenhydramine HCl (>100 mg/mL in water)
Quantified DifferenceThe free base is orders of magnitude less soluble in water than the HCl salt.
ConditionsAqueous formulation at pH > 7.0.

This stark solubility difference dictates procurement: the free base must be avoided for standard aqueous injectables or syrups, but is required for controlled-release hydrophobic matrices.

Oral Bioavailability
Reported
40–60% vs. 34% (chlorpheniramine), 25% (promethazine)
Intermediate exposure context among first-generation agents
Human PK studies

Protic Ionic Liquid Synthesis

Diphenhydramine free base is utilized in the synthesis of drug-drug protic ionic liquids (PILs), such as combining it with ibuprofen or naproxen free acids [1]. The free base acts as the proton acceptor, forming a stable liquid salt at room temperature. This cannot be achieved directly using Diphenhydramine HCl without a metathesis reaction that generates unwanted inorganic salt (NaCl) byproducts, which must be rigorously washed out using organic solvents[1].

Evidence DimensionIonic Liquid Synthesis Purity
Target Compound DataDirect acid-base reaction yields 100% PIL without inorganic byproducts.
Comparator Or BaselineDiphenhydramine HCl (Yields PIL + NaCl byproduct)
Quantified DifferenceEliminates NaCl byproduct formation and subsequent aqueous washing steps.
ConditionsSynthesis of[DPH][IBU] or [DPH][NAP] protic ionic liquids.

For advanced formulation R&D involving ionic liquids, starting with the free base ensures a cleaner, higher-yield reaction by preventing inorganic salt contamination.

CYP2D6 Km
Reported
Km = 1.12 ± 0.21 μM
High-affinity substrate; supports DDI studies
Recombinant CYP2D6; N-demethylation
BBB Transport
Reported
Km 2.99 mM; Vmax 179.5 nmol s⁻¹ g⁻¹
Saturable influx; P-gp independent transport
In situ rodent brain perfusion
Forced Degradation
Head-to-head
>19% degradation (pH 1,4; 70°C/35h) vs. stable azelastine
pH-dependent thermal instability; formulation context
Solid-state; excipient compatibility study

Specialty Antihistamine Salt Synthesis

Procured as the primary chemical precursor for manufacturing diphenhydramine tannate (via hot melt extrusion at 80-150°C), diphenhydramine citrate, and dimenhydrinate. Starting with the free base eliminates the costly neutralization and extraction steps required when using the hydrochloride salt[1].

Transdermal and Topical Delivery

Structurally required for incorporation into film-forming solutions, transdermal patches, and topical ointments. The high LogP of the free base ensures enhanced stratum corneum penetration and compatibility with lipophilic polymer matrices, whereas the HCl salt would crystallize or phase-separate [2].

Lipid Nanoparticle Formulation

Selected for encapsulation within solid lipid nanoparticles or nanostructured lipid carriers. Its lipophilic nature prevents the drug leakage and low entrapment efficiency typically seen when attempting to encapsulate the water-soluble HCl salt in lipid cores [2].

API-Ionic Liquid Development

Used as a basic building block to react with acidic drugs (such as NSAIDs like ibuprofen) to form dual-active protic ionic liquids. This direct acid-base reaction avoids the inorganic salt byproducts associated with traditional metathesis from the HCl salt[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS H1 receptor occupancy studies
Reported brain H1RO and BBB transport kinetics
PET occupancy and influx transport endpoints
CYP2D6 pharmacogenomic and DDI research
Defined CYP2D6 substrate kinetics (Km)
Metabolic clearance and inhibition assay endpoints
Solid-state formulation development
pH-dependent degradation profile
Excipient compatibility and thermal stability endpoints
Cognitive impairment challenge models
Reported CNS H1RO and anticholinergic activity
Memory and attention task performance endpoints

Physical Description

Solid

Color/Form

Oil

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

255.162314293 Da

Monoisotopic Mass

255.162314293 Da

Boiling Point

150-165 °C at 2.00E+00 mm Hg
BP: 165 °C at 3 mm Hg
BP: 150-165 °C at 2.0 mm Hg

Heavy Atom Count

19

LogP

3.27
3.27 (LogP)
log Kow = 3.27

Appearance

Solid powder

Melting Point

161-162
Crystals from absolute alcohol + ether; mp: 166-170 °C; bitter taste; pH of 1% aqueous solution about 5.5; 1 g dissolves in: 1 mL water, 2 mL alcohol, 50 mL acetone, 2 mL chloroform; very slightly soluble in benzene, ether. Slowly darkens on exposure to light. Stable under ordinary conditions. /Diphenhydramine hydrochloride/
168 °C

UNII

8GTS82S83M

Related CAS

147-24-0 (hydrochloride)
88637-37-0 (citrate (1:1))

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Diphenhydramine is a first-generation histamine H1 receptor antagonist (H1 antihistamine) that is widely available as a non-prescription, over-the-counter (OTC) medication. As an OTC medication, diphenhydramine is typically formulated as tablets and creams indicated for use in treating sneezing, runny nose, itchy/watery eyes, itching of nose or throat, insomnia, pruritis, urticaria, insect bites/stings, allergic rashes, and nausea. Additionally, when the use of oral diphenhydramine is impractical, there are also prescription-only formulations such as diphenhydramine injection products that are effective in adults and pediatric patients (other than premature infants and neonates) for: i) the amelioration of allergic reactions to blood or plasma, in anaphylaxis as an adjunct to epinephrine and other standard measures after acute allergic reaction symptoms have been controlled, and for other uncomplicated allergic conditions of the immediate type when oral therapy is impossible or contraindicated; ii) the active treatment of motion sickness; and iii) use in parkinsonism when oral therapy is impossible or contraindicated, as follows: parkinsonism in the elderly who are unable to tolerate more potent agents; mild cases of parkinsonism in other age groups, and in other cases of parkinsonism in combination with centrally acting anticholinergic agents.
Diphenhydramine, which is available as an over-the-counter medication, is a first-generation antihistamine that is used in a variety of conditions to treat and prevent dystonias, insomnia, pruritis, urticaria, vertigo, and motion sickness. It also possesses local anesthetic properties for patients with allergies to other, more commonly used local anesthetics; however, this is an off-label use of the medication. Additional off-label use is for the treatment of oral mucositis.

Livertox Summary

Diphenhydramine is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold. It is also commonly used as a mild sleeping aid. Diphenhydramine has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antihistamines
Antihistamines

Therapeutic Uses

Anesthetics, Local; Anti-Allergic Agents; Antiemetics; Histamine H1 Antagonists; Hypnotics and Sedatives
Antihistamines are most beneficial in the management of nasal allergies. Seasonal allergic rhinitis (e.g., hay fever) and perennial (nonseasonal) allergic rhinitis are benefited more than perennial nonallergic (vasomotor) rhinitis. Orally administered antihistamines generally provide symptomatic relief of rhinorrhea, sneezing, oronasopharyngeal irritation or itching, lacrimation, and red, irritated, or itching eyes associated with the early response to histamine. /Antihistamines; Included in US product labeling/
Antihistamines are often effective in the treatment of allergic dermatoses and other dermatoses associated with histamine release, but effectiveness varies with the causative agent and symptoms may return when the drug is stopped. /Antihistamines; Included in US product labeling/
Antihistamines may provide some benefit in certain asthmatic patients, but the drugs usually are not effective in treating bronchial asthma per se and should not be used in the treatment of severe acute asthma attacks. In addition, antihistamines are not included in the usual recommended regimens for the management of asthma, including long-term control of the disease. /Antihistamines; Included in US product labeling/
For more Therapeutic Uses (Complete) data for DIPHENHYDRAMINE (12 total), please visit the HSDB record page.

Pharmacology

Diphenhydramine has anti-histaminic (H1-receptor), anti-emetic, anti-vertigo and sedative and hypnotic properties [L5281]. The anti-histamine action occurs by blocking the spasmogenic and congestive effects of histamine by competing with histamine for H1 receptor sites on effector cells, preventing but not reversing responses mediated by histamine alone [L5281]. Such receptor sites may be found in the gut, uterus, large blood vessels, bronchial muscles, and elsewhere [L5281]. Anti-emetic action is by inhibition at the medullary chemoreceptor trigger zone [L5281]. Anti-vertigo action is by a central antimuscarinic effect on the vestibular apparatus and the integrative vomiting center and medullary chemoreceptor trigger zone of the midbrain [L5281].
Diphenhydramine is a first generation antihistamine and ethanolamine with sedative and anti-allergic properties. Diphenhydramine competitively inhibits the histamine-1 (H1) receptor, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA32 - Diphenhydramine
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AA - Aminoalkyl ethers
R06AA02 - Diphenhydramine

Mechanism of Action

Diphenhydramine predominantly works via the antagonism of H1 (Histamine 1) receptors. Such H1 receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract (GIT), cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons. When the H1 receptor is stimulated in these tissues it produces a variety of actions including increased vascular permeability, promotion of vasodilation causing flushing, decreased atrioventricular (AV) node conduction time, stimulation of sensory nerves of airways producing coughing, smooth muscle contraction of bronchi and the GIT, and eosinophilic chemotaxis that promotes the allergic immune response. Ultimately, diphenhydramine functions as an inverse agonist at H1 receptors, and subsequently reverses effects of histamine on capillaries, reducing allergic reaction symptoms. Moreover, since diphenhydramine is a first-generation antihistamine, it readily crosses the blood-brain barrier and inversely agonizes the H1 CNS receptors, resulting in drowsiness, and suppressing the medullary cough center. Furthermore, H1 receptors are similar to muscarinic receptors. Consequently, diphenhydramine also acts as an antimuscarinic. It does so by behaving as a competitive antagonist of muscarinic acetylcholine receptors, resulting in its use as an antiparkinson medication. Lastly, diphenhydramine has also demonstrated activity as an intracellular sodium channel blocker, resulting in possible local anesthetic properties.
Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/
H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects mediated by activation of H1 receptors on endothelial cells (synthesis/release of NO and other mediators). /H1 Receptor Antagonists/
H1 antagonists suppress the action of histamine on nerve endings, including the flare component of the triple response and the itching caused by intradermal injection. /H1 Receptor Antagonists/
The first-generation antihistamines are widely prescribed medications that relieve allergic reactions and urticaria by blocking the peripheral histamine H(1) receptor. Overdose of these drugs often results in serious neuronal toxic effects, including seizures, convulsions and worsening of epileptic symptoms. The KCNQ/M K(+) channel plays a crucial role in controlling neuron excitability. Here, we demonstrate that mepyramine and diphenhydramine, two structurally related first-generation antihistamines, can act as potent KCNQ/M channel blockers. Extracellular application of these drugs quickly and reversibly reduced KCNQ2/Q3 currents heterologously expressed in HEK293 cells. The current inhibition was concentration and voltage dependent. The estimated IC(50) (12.5 and 48.1 microM, respectively) is within the range of drug concentrations detected in poisoned patients (30-300 microM). Both drugs shifted the I-V curve of KCNQ2/Q3 channel to more depolarized potentials and altered channel gating properties by prolonging activation and shortening deactivation kinetics. Mepyramine also inhibited the individual homomeric KCNQ1-4 and heteromeric KCNQ3/Q5 currents. Moreover, mepyramine inhibited KCNQ2/Q3 current in an outside-out patch excised from HEK293 cells and the inhibitory effect was neither observed when it was applied intracellularly nor affected by blocking phospholipase C (PLC) activity, indicating an extracellular and direct channel blocking mechanism. Finally, in cultured rat superior cervical ganglion (SCG) neurons, mepyramine reduced the M type K(+) current in a concentration-dependent manner and led to marked membrane potential depolarization. It is likely that these effects may be involved in the adverse neuroexcitatory effects observed in patients experiencing an overdose of antihistamines.
The first generation antihistamines, such as diphenhydramine, are fairly potent muscarinic antagonists in addition to being H1 selective antihistamines. The antimuscarinic action is often not desirable since it is in part responsible for the drying of secretions in the airways and the sedative effect. We therefore examined a number of antihistamines for antimuscarinic effects on ion transport by mucus gland cells isolated from the airways of swine. Enzymatically isolated airway mucus gland cells were purified utilizing density gradients and grown in culture on porous inserts (Millicell HA) at an air interface. Cells grown in this manner maintain phenotype and polarity. Transport of ions, as short-circuit current measured under voltage-clamp, was measured in response to acetylcholine (ACh) or histamine applied to the serosal side of the gland cell layers. Concentration-response relationships for ACh or histamine were generated in the presence and absence of various drugs. The potencies against muscarinic receptor activation were estimated using the dose-ratio method of Schild. Three known muscarinic antagonists were used to validate the system. Atropine had a pA2 of 9.4 +/- 0.1 (n = 9). 4-DAMP and methoctramine had pA2 values of 8.6 +/- 0.1 and 5.6 +/- 0.1, respectively (n = 12, 11) all consistent with inhibition of an M3 subtype muscarinic receptor. The rank order of potency of the antihistamines against the inhibition of M3 receptors was desloratadine = diphenhydramine > hydroxyzine (pA2; 6.4, 6.2, 4.8, respectively). pA2 values for fexofenadine, loratadine and cetirizine were not determined since they had no effect on the cholinergic response at the highest drug concentrations tested (10, 10 and 100 microM, respectively). The pA2 values for the antihistamines against the histamine response could not be calculated, but the estimates of the rank order of potency were estimated to be desloratadine > cetirizine approximate to hydroxyzine > fexofenadine > loratadine > diphenhydramine. The rank order of selectivity for histamine receptors over muscarinic receptors was estimated to be cetirizine approximate to fexofenadine > loratadine > desloratadine > or = hydroxyzine > or = diphenhydramine.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

5.8X10-6 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

58-73-1
147-24-0

Absorption Distribution and Excretion

Diphenhydramine is quickly absorbed after oral administration with maximum activity occurring in approximately one hour. The oral bioavailability of diphenhydramine has been documented in the range of 40% to 60%, and peak plasma concentration occurs about 2 to 3 hours after administration.
The metabolites of diphenhydramine are conjugated with glycine and glutamine and excreted in urine. Only about 1% of a single dose is excreted unchanged in urine. The medication is ultimately eliminated by the kidneys slowly, mainly as inactive metabolites.
Diphenhydramine is widely distributed throughout the body, including the CNS. Following a 50 mg oral dose of diphenhydramine, the volume of distribution is in the range of 3.3 - 6.8 l/kg.
Values for plasma clearance of a 50 mg oral dose of diphenhydramine has been documented as lying in the range of 600-1300 ml/min.
Distribution of diphenhydramine into human body tissues and fluids has not been fully characterized. Following IV administration in rats, highest concentrations of the drug are attained in the lungs, spleen, and brain, with lower concentrations in the heart, muscle, and liver. Following IV administration in healthy adults, diphenhydramine reportedly has an apparent volume of distribution of 188-336 L. Volume of distribution of the drug reportedly is larger in Asian (about 480 L) than white adults.
The drug crosses the placenta and has been detected in milk, although the extent of distribution into milk has not been quantitated.
Following oral administration of a single 100-mg dose in healthy adults, about 50-75% of the dose is excreted in urine within 4 days, almost completely as metabolites and with most urinary excretion occurring within the first 24-48 hours; only about 1% of a single oral dose is excreted unchanged in urine.
Diphenhydramine, given orally, reaches a maximal concentration in the blood in approximately 2 hours, remains there for another 2 hours, then falls exponentially with a plasma elimination half life of approximately 4-8 hours. The drug is distributed widely throughout the body, including the CNS. Little, if any is excreted unchanged in the urine; most appears there as metabolites.
For more Absorption, Distribution and Excretion (Complete) data for DIPHENHYDRAMINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Diphenhydramine undergoes rapid and extensive first-pass metabolism. In particular, two successive N-demethylations occur wherein diphenhydramine is demethylated to N-desmethyldiphenhydramine (the N-desmethyl metabolite) and then this metabolite is itself demethylated to N,N-didesmethyldiphenhydramine (the N,N-didesmethyl metabolite). Subsequently, acetyl metabolites like N-acetyl-N-desmethyldiphenhydramine are generated via the amine moiety of the N,N-didesmethyl metabolite. Additionally, the N,N-didesmethyl metabolite also undergoes some oxidation to generate the diphenylmethoxyacetic acid metabolite as well. The remaining percentage of a dose of administered diphenhydramine is excreted unchanged. The metabolites are further conjugated with glycine and glutamine and excreted in urine. Moreover, studies have determined that a variety of cytochrome P450 isoenzymes are involved in the N-demethylation that characterizes the primary metabolic pathway of diphenhydramine, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19. In particular, CYP2D6 demonstrates higher affinity catalysis with the diphenhydramine substrate than the other isoenzymes identified. Consequently, inducers or inhibitors of these such CYP enzymes may potentially affect the serum concentration and incidence and/or severity of adverse effects associated with exposure to diphenhydramine.
Diphenhydramine is rapidly and apparently almost completely metabolized. Following oral administration, the drug apparently undergoes substantial first-pass metabolism in the liver. Diphenhydramine appears to be metabolized principally to diphenylmethoxyacetic acid, which may further undergo conjugation. The drug also undergoes dealkylation to form the N-demethyl and N, N-didemethyl derivatives. Diphenhydramine and its metabolites are excreted principally in urine.
Diphenhydramine is widely used as an over-the-counter antihistamine. However, the specific human cytochrome P450 (P450) isozymes that mediate the metabolism of diphenhydramine in the range of clinically relevant concentrations (0.14-0.77 microM) remain unclear. Therefore, P450 isozymes involved in N-demethylation, a main metabolic pathway of diphenhydramine, were identified by a liquid chromatography-mass spectrometry method developed in our laboratory. Among 14 recombinant P450 isozymes, CYP2D6 showed the highest activity of diphenhydramine N-demethylation (0.69 pmol/min/pmol P450) at 0.5 uM. CYP2D6 catalyzed diphenhydramine N-demethylation as a high-affinity P450 isozyme, the K(m) value of which was 1.12 +/- 0.21 uM. In addition, CYP1A2, CYP2C9, and CYP2C19 were identified as low-affinity components. In human liver microsomes, involvement of CYP2D6, CYP1A2, CYP2C9, and CYP2C19 in diphenhydramine N-demethylation was confirmed by using P450 isozyme-specific inhibitors. In addition, contributions of these P450 isozymes estimated by the relative activity factor were in good agreement with the results of inhibition studies. Although an inhibitory effect of diphenhydramine on the metabolic activity of CYP2D6 has been reported previously, the results of the present study suggest that it is not only a potent inhibitor but also a high-affinity substrate of CYP2D6. Therefore, it is worth mentioning that the sedative effect of diphenhydramine might be caused by coadministration of CYP2D6 substrate(s)/inhibitor(s). In addition, large differences in the metabolic activities of CYP2D6 and those of CYP1A2, CYP2C9, and CYP2C19 could cause the individual differences in anti-allergic efficacy and the sedative effect of diphenhydramine.
Two strains of the filamentous fungus Cunninghamella elegans (ATCC 9245 and ATCC 36112) were grown in Sabouraud dextrose broth and screened for the ability to metabolize the ethanolamine-type antihistamine diphenhydramine. Based on the amount of parent drug recovered after 7 days incubation, both C. elegans strains metabolized approximately 74% of the diphenhydramine, 58% of this being identified as organic extractable metabolites. The organic extractable metabolites were isolated by reversed-phase high-performance liquid chromatography and identified by analyzing their mass and nuclear magnetic resonance spectra. Desorption chemical ionization mass spectrometry (DCIMS) with deuterated ammonia was used to differentiate possible isobaric diphenhydramine metabolites and to probe the mechanisms of ion formation under ammonia DCIMS conditions. C. elegans transformed diphenhydramine by demethylation, oxidation, and N-acetylation. The major metabolites observed were diphenhydramine-N-oxide (3%), N-desmethyldiphenhydramine (30%), N-acetyldidesmethyldiphenhydramine (13%), and N-acetyl-N-desmethyldiphenhydramine (12%). These compounds are known mammalian metabolites of diphenhydramine ... .
Diphenhydramine has known human metabolites that include N-Desmethyldiphenhydramine and Diphenhydramine N-glucuronide.
Hepatic and renal Route of Elimination: Little, if any, is excreted unchanged in the urine; most appears as the degradation products of metabolic transformation in the liver, which are almost completely excreted within 24 hours. Half Life: 1-4 hours

Associated Chemicals

Diphenhydramine citrate; 88637-37-0
Diphenhydramine hydrochloride; 147-24-0

Wikipedia

Diphenhydramine

Drug Warnings

Numerous side effects ... /incl/ drowsiness, confusion, restlessness, nausea, vomiting, diarrhea, blurring of vision, diplopia, difficulty in urination, constipation, nasal stuffiness, vertigo, palpitation, headache, and insomnia. Other side effects observed were urticaria, drug rash, photosensitivity, hemolytic anemia, hypotension, epigastric distress, anaphylactic shock, tightness of the chest and wheezing, thickening of bronchial secretions, dryness of the mouth, nose and throat and tingling, and heaviness and weakness of the hands.
Like other antihistamines, diphenhydramine should be used with caution in infants and young children and should not be used in premature or full-term neonates Children younger than 6 years of age should receive diphenhydramine only under the direction of a physician. Safety and efficacy of diphenhydramine as a nighttime sleep aid in children younger than 12 years of age have not been established. In addition, children may be more prone than adults to paradoxically experience CNS stimulation rather than sedation when antihistamines are used as nighttime sleep aids. Because diphenhydramine may cause marked drowsiness that may be potentiated by other CNS depressants (e.g., sedatives, tranquilizers), the antihistamine should be used in children receiving one of these drugs only under the direction of a physician.
Prolonged use of antihistamines ... may decrease or inhibit salivary flow, thus contributing to the development of caries, periodontal disease, oral candidiasis, and discomfort. /Antihistamines/
Local necrosis has occurred with subcutaneous or intradermal administration of parenteral diphenhydramine.
For more Drug Warnings (Complete) data for DIPHENHYDRAMINE (18 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life ranges from 2.4-9.3 hours in healthy adults. The terminal elimination half-life is prolonged in liver cirrhosis.
The pharmacokinetics and pharmacodynamics of the H1-receptor antagonist diphenhydramine were studied in 21 fasting subjects divided into three age groups: elderly, (mean age 69.4 +/- 4.3 years), young adults, (mean age 31.5 +/- 10.4 years), and children, (mean age 8.9 +/- 1.7 years). All subjects ingested a single dose of diphenhydramine syrup 1.25 mg/kg. ... The mean serum elimination half-life values for diphenhydramine differed significantly in elderly adults, young adults, and children, with values of 13.5 +/- 4.2 hours, 9.2 +/- 2.5 hours, and 5.4 +/- 1.8 hours being found respectively in each age group. ...
The terminal elimination half-life of diphenhydramine has not been fully elucidated, but appears to range from 2.4-9.3 hours in healthy adults. The terminal elimination half-life reportedly is prolonged in adults with liver cirrhosis.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

By heating diphenylbromomethane, beta-dimethylamino-ethanol, and sodium carbonate in toluene. After distilling off the toluene, the purified diphenhydramine is converted to the hydrochloride with hydrogen chloride. /Diphenhydramine hydrochloride/

General Manufacturing Information

Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl-: INACTIVE

Analytic Laboratory Methods

Spectrofluorometric determination in pharmaceutical preparations.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /Diphenhydramine hydrochloride/

Interactions

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
For more Interactions (Complete) data for DIPHENHYDRAMINE (8 total), please visit the HSDB record page.

Stability Shelf Life

Slowly darkens on exposure to light. Stable under ordinary conditions /Diphenhydramine hydrochloride/
Raphael GD, Angello JT, Wu MM, Druce HM: Efficacy of diphenhydramine vs desloratadine and placebo in patients with moderate-to-severe seasonal allergic rhinitis. Ann Allergy Asthma Immunol. 2006 Apr;96(4):606-14. [PMID:16680933]
Abdi A, Rose E, Levine M: Diphenhydramine overdose with intraventricular conduction delay treated with hypertonic sodium bicarbonate and i.v. lipid emulsion. West J Emerg Med. 2014 Nov;15(7):855-8. doi: 10.5811/westjem.2014.8.23407. Epub 2014 Sep 19. [PMID:25493135]
Halpert AG, Olmstead MC, Beninger RJ: Mechanisms and abuse liability of the anti-histamine dimenhydrinate. Neurosci Biobehav Rev. 2002 Jan;26(1):61-7. [PMID:11835984]
Jaju BP, Wang SC: Effects of diphenhydramine and dimenhydrinate on vestibular neuronal activity of cat: a search for the locus of their antimotion sickness action. J Pharmacol Exp Ther. 1971 Mar;176(3):718-24. [PMID:4329456]
Flake ZA, Scalley RD, Bailey AG: Practical selection of antiemetics. Am Fam Physician. 2004 Mar 1;69(5):1169-74. [PMID:15023018]
Paton DM, Webster DR: Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clin Pharmacokinet. 1985 Nov-Dec;10(6):477-97. [PMID:2866055]
Akutsu T, Kobayashi K, Sakurada K, Ikegaya H, Furihata T, Chiba K: Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metab Dispos. 2007 Jan;35(1):72-8. doi: 10.1124/dmd.106.012088. Epub 2006 Oct 4. [PMID:17020955]
Rodrigues WC, Castro C, Catbagan P, Moore C, Wang G: Immunoassay screening of diphenhydramine (Benadryl(R)) in urine and blood using a newly developed assay. J Anal Toxicol. 2012 Mar;36(2):123-9. doi: 10.1093/jat/bkr015. [PMID:22337782]
StatPearls [Internet]: Diphenhydramine
Electronic Medicines Compendium: Histergan (diphenhydramine hydrochloride) Tablets Patient Information
Electronic Medicines Compendium: Histergan (diphenhydramine hydrochloride) Cream Monograph
Electronic Medicines Compendium: Boots Sleepeaze (diphenhydramine hydrochloride) 50mg Tablets Monograph
Electronic Medicines Compendium: Nytol One-A-Night (diphenhydramine hydrochloride) Monograph
DailyMed: Ibuprofen PM (ibuprofen/diphenhydramine) product information
BASG Product Information: Multodrin (dexamethasone/diphenhydramine hydrochloride) topical ointment
Compounds from Fliri et al.

Explore Compound Types